molecular formula C7H8Br2FN B2827346 2-(2-bromoethyl)-5-fluoropyridine hydrobromide CAS No. 2416236-59-2

2-(2-bromoethyl)-5-fluoropyridine hydrobromide

Cat. No.: B2827346
CAS No.: 2416236-59-2
M. Wt: 284.954
InChI Key: IXLOQRVUMXNWFE-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-5-fluoropyridine hydrobromide (CAS 2416236-59-2) is a halogenated heteroaromatic compound of high interest in advanced chemical synthesis and pharmaceutical research. With the molecular formula C7H8Br2FN and a molecular weight of 285 Da, this compound serves as a versatile building block, particularly in nucleophilic substitution reactions . Its structure, featuring a 5-fluoropyridine ring and a reactive 2-bromoethyl side chain, allows researchers to efficiently introduce fluorinated pyridine motifs into more complex molecules . This compound is primarily valued for its role in medicinal chemistry as a key intermediate in the development of novel active compounds. Researchers utilize it to create molecules with potential for improved bioavailability and targeted efficacy . The presence of both bromine and fluorine atoms on the pyridine ring provides distinct reactive sites that facilitate precise chemical transformations, which is crucial for constructing complex structures in drug discovery pipelines . All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-bromoethyl)-5-fluoropyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.BrH/c8-4-3-7-2-1-6(9)5-10-7;/h1-2,5H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYKDWVNFIHNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-5-fluoropyridine hydrobromide typically involves the bromination of 5-fluoropyridine followed by the introduction of the bromoethyl group. One common method involves the reaction of 5-fluoropyridine with bromoethanol in the presence of a strong acid like hydrobromic acid to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromoethyl)-5-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(2-bromoethyl)-5-fluoropyridine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-5-fluoropyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromoethyl group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-(2-bromoethyl)-5-fluoropyridine hydrobromide with structurally related compounds:

Compound Name CAS Number Substituents (Position) Molecular Formula Purity Key Applications Reference
This compound Not Provided 2-(CH₂CH₂Br), 5-F C₇H₈Br₂FN N/A Pharmaceutical intermediates -
2-(Bromomethyl)-5-fluoropyridine hydrobromide 1186194-88-6 2-(CH₂Br), 5-F C₆H₆Br₂FN 98% Drug discovery, chemical synthesis
2-(Bromomethyl)-5-methoxypyridine hydrobromide 17117-17-8 2-(CH₂Br), 5-OCH₃ C₇H₉Br₂NO >97% (GC) Organic synthesis, reagent
2-Bromoethylamine hydrobromide 2576-47-8 CH₂CH₂BrNH₂·HBr C₂H₇Br₂N >98% (T) Alkylation reactions, intermediates
2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide 1637310-95-2 2-(CH₂Br), 5-OCHF₂ C₇H₇Br₂F₂NO N/A Specialty chemical synthesis
Key Observations:

Substituent Effects: Bromoethyl vs. Fluorine vs. Methoxy/Difluoromethoxy: The 5-fluoro substituent in the target compound introduces strong electron-withdrawing effects, which may influence the pyridine ring’s electronic properties differently than methoxy (-OCH₃) or difluoromethoxy (-OCHF₂) groups .

Synthetic Utility :

  • Compounds like 2-(bromomethyl)-5-fluoropyridine hydrobromide (CAS 1186194-88-6) are used in pharmaceutical intermediates, leveraging bromine’s leaving-group capability for further functionalization .
  • 2-Bromoethylamine hydrobromide (CAS 2576-47-8) serves as a reagent for introducing ethylamine moieties, highlighting the versatility of bromoethyl-containing compounds in organic synthesis .

Purity and Handling :

  • Most analogs, such as 2-(bromomethyl)-5-fluoropyridine hydrobromide, are available at ≥98% purity, stored in cool, dry conditions to prevent decomposition .

Biological Activity

2-(2-Bromoethyl)-5-fluoropyridine hydrobromide is a pyridine derivative characterized by a bromomethyl group at the second position and a fluorine atom at the fifth position of the pyridine ring. This compound has gained attention in medicinal chemistry due to its potential biological activity, particularly as an intermediate in the synthesis of various pharmaceutical compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C7_7H7_7BrF2_2N
  • Molecular Weight : Approximately 284.95 g/mol
  • Structure : Contains both electrophilic (bromine) and nucleophilic (fluorine) sites, enhancing its reactivity in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Receptor Interaction : Its structure allows it to bind to certain receptors, influencing cellular signaling pathways that are crucial for neurological functions.

Applications in Drug Development

Research indicates that this compound serves as a valuable intermediate in synthesizing drugs targeting neurological disorders. Its unique structural properties facilitate the development of compounds with enhanced therapeutic efficacy and specificity.

Potential Therapeutic Uses:

  • Neurological Disorders : Investigated for applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activity Studies

StudyFocusFindings
Synthesis of Pharmaceutical IntermediatesDemonstrated significant reactivity with biological targets, enhancing drug design processes.
Antibacterial ActivityShowed effective inhibition against E. coli and Staphylococcus aureus using disc diffusion methods.
Neurological ApplicationsHighlighted potential for developing drugs targeting serotonin receptors, with binding affinities comparable to established ligands.

Experimental Procedures

The synthesis of this compound typically involves the following steps:

  • Reagents Preparation : The starting materials are prepared under controlled conditions to ensure purity.
  • Reaction Conditions : The compound is synthesized through nucleophilic aromatic substitution reactions, often involving other organic molecules to enhance yield.
  • Characterization : Post-synthesis, the compound undergoes characterization using techniques such as NMR and GC-EIMS to confirm structure and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-bromoethyl)-5-fluoropyridine hydrobromide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromoethylation of 5-fluoropyridine derivatives using brominating agents (e.g., HBr or PBr₃) under controlled temperatures (40–60°C) is common . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), reaction time (monitored via TLC), and stoichiometry of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies structural features, with characteristic shifts for the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br) and fluoropyridine ring (δ ~7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] at m/z 252.98) and detects isotopic patterns for bromine .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent light-induced degradation. Hydrobromide salts are hygroscopic; use desiccants (silica gel) in storage containers. Monitor stability via periodic NMR/HPLC over 6–12 months .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways or regioselectivity in derivatization reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for bromoethyl group reactivity. For instance, modeling SN2 displacement reactions with nucleophiles (e.g., amines) identifies transition states and predicts regioselectivity. Software like Gaussian or ORCA can simulate electrostatic potential maps to highlight electrophilic sites on the fluoropyridine ring .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurity interference. Cross-validate results using:

  • Dose-response curves : Test multiple concentrations (1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency.
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability assays (MTT/WST-1) .
  • Meta-analysis : Use SciFinder or Reaxys to compare data across studies, filtering by purity (>95%) and assay conditions .

Q. How can researchers design structure-activity relationship (SAR) studies for fluoropyridine derivatives?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with varying substituents (e.g., replacing Br with Cl or methyl groups) .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., kinase domains).
  • Data integration : Correlate logP values (measured via shake-flask method) with cellular permeability .

Q. What are the challenges in scaling up synthesis, and how can flow chemistry mitigate them?

  • Methodological Answer : Batch reactions face heat transfer and mixing limitations at >10 g scales. Continuous flow reactors improve:

  • Temperature control : Microreactors maintain isothermal conditions, reducing side reactions.
  • Residence time : Optimize via syringe pumps (e.g., 0.5 mL/min flow rate) to maximize conversion .
  • Workup integration : In-line liquid-liquid separators automate purification, reducing manual handling .

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